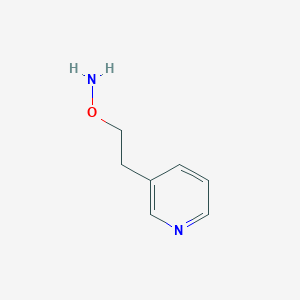

o-(2-(Pyridin-3-yl)ethyl)hydroxylamine

Beschreibung

Significance of O-Substituted Hydroxylamines as Versatile Chemical Entities in Organic Synthesis and Medicinal Chemistry

O-substituted hydroxylamines are a class of compounds characterized by the presence of an N-O bond, where the oxygen atom is connected to an organic substituent. This functional group is a valuable building block in modern organic and medicinal chemistry. frontiersin.org Reagents derived from hydroxylamines, particularly those where the oxygen is substituted with a good leaving group, have shown remarkable potential as electrophilic aminating agents. mdpi.com They can facilitate a variety of bond-formation reactions, including C-N, N-N, O-N, and S-N bonds, often without the need for expensive metal catalysts. mdpi.com

In organic synthesis, their ability to act as a source for the amino group (NH2) is crucial for constructing nitrogen-containing compounds. mdpi.com This reactivity has been harnessed in the synthesis of primary amines, amides, and various N-heterocycles. google.com Furthermore, the development of methods for the synthesis of di- and trisubstituted hydroxylamines continues to expand their utility. mdpi.com For instance, the reduction of oxime ethers and reductive amination procedures represent powerful strategies for their preparation. mdpi.com

Role of the Pyridine (B92270) Moiety as a Privileged Structural Motif and Chemical Scaffold in Contemporary Research

The pyridine ring, a six-membered heteroaromatic compound containing one nitrogen atom, is considered a "privileged scaffold" in medicinal chemistry. mdpi.comresearchgate.net This status is due to its frequent appearance in a vast number of biologically active compounds, including many FDA-approved drugs. researchgate.netgoogle.com The pyridine moiety is a key structural component in numerous natural products like vitamins and alkaloids. nih.gov

The utility of the pyridine ring stems from its unique physicochemical properties. The nitrogen atom can act as a hydrogen bond acceptor and imparts basicity, which can improve the water solubility of a molecule—a desirable trait for drug candidates. Its aromatic nature allows it to participate in various non-covalent interactions with biological targets. The substitution pattern on the pyridine ring can be readily modified, allowing chemists to fine-tune the electronic and steric properties of a molecule to optimize its biological activity and pharmacokinetic profile. mdpi.com Pyridine derivatives have demonstrated a wide spectrum of therapeutic applications, including antimicrobial, antiviral, and anticancer activities. nih.gov

Contextualization of o-(2-(Pyridin-3-yl)ethyl)hydroxylamine within Emerging Trends in Hydroxylamine (B1172632) and Pyridine Chemistry

The compound this compound represents a convergence of the chemical domains of hydroxylamines and pyridines. Emerging trends in synthetic chemistry focus on creating novel molecular architectures by combining well-established functional groups to explore new chemical space and biological activities. The synthesis of hybrid molecules containing both a pyridine ring and other pharmacologically relevant moieties is a common strategy in drug discovery. frontiersin.org

While specific research detailing the unique trends associated with this compound is limited in publicly available literature, the synthesis of its analogs, such as those derived from 2-vinylpyridine (B74390), has been reported. researchgate.net These syntheses often involve Michael addition reactions. researchgate.net The broader trend involves the creation of libraries of pyridine-containing compounds for screening against various biological targets. frontiersin.org The inclusion of the O-substituted hydroxylamine functionality introduces a potential point for further chemical modification or for specific interactions with biological macromolecules.

Scope and Objectives of Academic Investigations on this Compound Class and Related Analogs

Academic and industrial research into compound classes like pyridinyl-substituted hydroxylamines is typically driven by the goal of discovering new therapeutic agents. The primary objective is to synthesize novel derivatives and evaluate their biological activities. frontiersin.org For example, studies on various pyridine derivatives aim to assess their potential as anticancer, antibacterial, or antiviral agents. frontiersin.orgmdpi.com

Investigations into related structures, such as pyridine-containing pyrimidine (B1678525) derivatives, have focused on developing compounds with anti-fibrosis activity. The scope of such research often includes:

Synthesis: Developing efficient and versatile synthetic routes to access a range of analogs. mdpi.com

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the lead compound to understand how different functional groups and their positions affect biological activity.

Biological Evaluation: Screening the synthesized compounds in a variety of in vitro and in vivo assays to identify promising candidates for further development. mdpi.com

The ultimate goal is to identify compounds with high potency, selectivity, and favorable drug-like properties.

Detailed Research Findings

While extensive, peer-reviewed research focusing solely on the synthesis, properties, and applications of this compound is not widely available, its chemical properties can be compiled from chemical databases. The compound is typically available as its dihydrochloride (B599025) salt.

Table 1: Physicochemical Properties of this compound Dihydrochloride

| Property | Value |

| Molecular Formula | C₇H₁₂Cl₂N₂O |

| Molecular Weight | 211.09 g/mol |

| IUPAC Name | 2-(pyridin-3-yl)ethoxyazane;dihydrochloride |

| CAS Number | 1027696-68-1 |

| Physical Description | Solid (predicted) |

This interactive data table is based on information available in the PubChem database.

Research on structurally similar compounds provides insights into potential synthetic routes and reactivity. For instance, the synthesis of N,N-bis(2-{pyrid-2-yl}ethyl)hydroxylamine has been achieved through a solvent-free reaction between 2-vinylpyridine and hydroxylamine hydrochloride. researchgate.net This suggests that a potential synthesis for the title compound could involve the reaction of 3-vinylpyridine (B15099) with hydroxylamine. General methods for synthesizing O-substituted hydroxylamines often involve the alkylation of N-hydroxy compounds like N-hydroxyphthalimide, followed by hydrazinolysis. google.com

The biological activity of this specific compound is not well-documented in the literature. However, related pyridine and hydroxylamine derivatives are known to be explored for a variety of therapeutic purposes, including as acetylcholinesterase inhibitors in the context of treating organophosphate poisoning. nih.gov

Compound Names Mentioned

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H10N2O |

|---|---|

Molekulargewicht |

138.17 g/mol |

IUPAC-Name |

O-(2-pyridin-3-ylethyl)hydroxylamine |

InChI |

InChI=1S/C7H10N2O/c8-10-5-3-7-2-1-4-9-6-7/h1-2,4,6H,3,5,8H2 |

InChI-Schlüssel |

HMRWVWUMNSQATO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CN=C1)CCON |

Herkunft des Produkts |

United States |

Mechanistic Investigations of Chemical Reactivity and Transformations

Reaction Kinetics and Rate Law Derivations for Hydroxylamine-Involved Processes

The kinetics of reactions involving hydroxylamines are crucial for understanding reaction mechanisms and optimizing conditions for desired transformations. The rate law, which describes the relationship between the rate of a chemical reaction and the concentration of its reactants, is a fundamental aspect of these investigations.

The oxidation of O-substituted hydroxylamines can proceed through various pathways, yielding a range of products depending on the oxidant and reaction conditions. In many cases, the oxidation is initiated by the abstraction of a hydrogen atom from the nitrogen or the α-carbon, leading to the formation of radical intermediates.

Studies on the oxidation of hydroxylamine (B1172632) itself have shown that it can be oxidized to nitrous oxide (N₂O) and dinitrogen (N₂). researchgate.net The reaction with iron(III), for example, demonstrates a dependency on the stoichiometry of the reactants. An excess of iron(III) leads to N₂O as the primary oxidation product, while an excess of hydroxylamine favors the formation of N₂. researchgate.net This suggests a complex mechanism involving multiple competing pathways.

In plant cells, O-substituted hydroxylamines can be oxidized to nitric oxide (NO) in an oxygen-dependent process, which is thought to involve reactive oxygen species (ROS) as oxidants. nih.gov This highlights the potential for biological systems to mediate the oxidation of such compounds.

The general oxidation pathways for O-substituted hydroxylamines can be summarized as follows:

One-electron oxidation: This pathway often leads to the formation of a radical cation, which can then undergo further reactions such as deprotonation or fragmentation.

Two-electron oxidation: This can lead to the formation of nitroxyl (B88944) (HNO) or nitroso compounds.

Hydrogen atom abstraction: This is a common pathway, particularly with radical oxidants, and leads to the formation of an aminoxyl radical.

The specific pathway followed by o-(2-(Pyridin-3-yl)ethyl)hydroxylamine would be influenced by the electronic properties of the pyridin-3-yl group, which can affect the stability of any charged or radical intermediates.

Reaction conditions such as pH, temperature, solvent, and the presence of catalysts can have a profound impact on the rates and stoichiometry of reactions involving O-substituted hydroxylamines.

The oxidation of hydroxylamine by iron(III) is a case in point, where the stoichiometry changes from 2:1 (Fe(III):NH₂OH) to 1:1 as the relative concentration of hydroxylamine increases. researchgate.net The rate expression for this reaction is also complex, with the rate being proportional to the square of the concentrations of both iron(III) and hydroxylamine, and inversely proportional to the square of the concentration of iron(II) and the fourth power of the hydrogen ion concentration under conditions of excess hydroxylamine. researchgate.net This indicates a mechanism involving pre-equilibria and the reaction of multiple nitrogen-containing intermediates. researchgate.net

In the context of this compound, the basicity of the pyridine (B92270) nitrogen (pKa of pyridine is approximately 5.2) would be a key factor. At different pH values, the pyridine ring could be protonated, which would in turn affect the electronic properties of the entire molecule and its reactivity.

The following table summarizes the expected influence of various reaction conditions on the reactivity of this compound based on studies of analogous systems.

| Reaction Condition | Expected Influence on Reaction Rate and Stoichiometry |

| pH | The protonation state of the pyridine ring and the hydroxylamine nitrogen will change with pH, affecting the nucleophilicity and the stability of intermediates. Acid catalysis is common in reactions involving hydroxylamines. |

| Temperature | Generally, an increase in temperature will increase the reaction rate, but may also lead to changes in product distribution if competing pathways have different activation energies. |

| Solvent | The polarity and protic nature of the solvent can influence the solubility of reactants and the stability of charged intermediates and transition states. |

| Catalyst | The presence of metal ions or other catalysts can open up new reaction pathways with lower activation energies, dramatically increasing the reaction rate and potentially altering the product selectivity. |

Exploration of Transition States and Reactive Intermediates

Understanding the structure and energetics of transition states and reactive intermediates is fundamental to elucidating reaction mechanisms. Spectroscopic techniques and computational modeling are powerful tools for these investigations.

Iron-catalyzed reactions of hydroxylamines are of significant interest due to the prevalence of iron in biological and synthetic catalytic systems. Spectroscopic methods can provide direct evidence for the formation of transient intermediates.

In studies of engineered hemoproteins, iron-nitrosyl intermediates have been characterized using UV-vis and electron paramagnetic resonance (EPR) spectroscopy when the enzyme reacts with hydroxylamine. figshare.comosti.gov These intermediates are proposed to be involved in nitrogen-group transfer catalysis. figshare.comosti.gov The interaction of hydroxylamine with the reduced form of the enzyme leads to the formation of a new species with distinct spectral features. osti.gov

For this compound, it is plausible that in the presence of an iron catalyst, an iron-nitrenoid or a related species could be formed through the cleavage of the N-O bond. nih.gov Spectroscopic techniques such as EPR could be employed to detect and characterize such paramagnetic intermediates. The pyridine moiety could also potentially coordinate to the iron center, influencing the geometry and reactivity of the intermediate.

In the context of the Henry reaction, which involves the formation of nitroalkenes and their subsequent reduction, hydroxylamine by-products have been identified using NMR spectroscopy and GC-MS. semanticscholar.orgresearchgate.net These studies demonstrate the utility of spectroscopic methods in identifying and characterizing intermediates and side products in complex reaction mixtures.

Computational chemistry provides a powerful means to investigate the details of reaction mechanisms that are often inaccessible to experimental techniques. Density functional theory (DFT) and ab initio methods can be used to calculate the structures and energies of reactants, products, transition states, and intermediates.

Theoretical studies on the thermal decomposition of hydroxylamine have shown that a bimolecular isomerization to ammonia (B1221849) oxide is the most energetically favorable initial step, with a calculated activation barrier of approximately 25 kcal/mol in the gas phase. acs.org This barrier is significantly lowered in aqueous solution to about 16 kcal/mol, highlighting the importance of solvent effects. acs.org

Computational studies have also been used to investigate the transition states for the reaction of hydroxylamine with esters. researchgate.net These studies have explored the possibility of both N-attack and O-attack on the carbonyl carbon and have elucidated the role of self-catalysis where a second molecule of hydroxylamine facilitates proton transfer in the transition state. researchgate.net

For this compound, computational modeling could be used to:

Determine the preferred conformation of the molecule.

Calculate the activation barriers for various reaction pathways, such as oxidation, rearrangement, and nucleophilic attack.

Investigate the structure and stability of potential intermediates, including radical species and metal-complexed intermediates.

Elucidate the role of the pyridine ring in modulating the reactivity of the hydroxylamine moiety.

The following table presents hypothetical computational data for key reaction steps involving an O-substituted hydroxylamine, illustrating the type of information that can be obtained from such studies.

| Reaction Step | Method | Basis Set | Calculated Activation Energy (kcal/mol) |

| H-atom abstraction from N | B3LYP | 6-31G(d) | 15.2 |

| N-O bond cleavage (uncatalyzed) | MP2 | 6-311+G(d,p) | 45.8 |

| N-O bond cleavage (Fe-catalyzed) | B3LYP | LANL2DZ | 22.5 |

| Nucleophilic attack on a carbonyl | M06-2X | cc-pVTZ | 18.9 |

Catalytic Roles and Mechanisms of Metal-Mediated Transformations Involving Hydroxylamines

Metal catalysts can significantly enhance the reactivity and selectivity of transformations involving hydroxylamines. A variety of metals, including iron, palladium, nickel, and copper, have been shown to catalyze reactions such as oxidations, reductions, and coupling reactions. nih.govacs.orgnih.govrsc.org

Iron-catalyzed intermolecular amino-oxygenation of olefins using functionalized hydroxylamines has been reported. nih.gov The proposed mechanism involves the generation of an iron-nitrenoid intermediate through the cleavage of the N-O bond of the hydroxylamine. nih.gov This highly reactive species can then react with the olefin to form the amino-oxygenated product. nih.gov

The catalytic disproportionation of hydroxylamine in the presence of an iron pentacyanide complex has also been studied. acs.org This reaction produces a mixture of nitrogen, nitrous oxide, and ammonia, and involves the formation of diazene (B1210634) and nitroxyl intermediates. acs.org

In the case of this compound, the pyridine nitrogen could act as a directing group in metal-catalyzed reactions, bringing the metal center into proximity with the hydroxylamine moiety and facilitating its activation. This could lead to novel and selective transformations. For instance, palladium-catalyzed cross-coupling reactions could potentially be used to functionalize the pyridine ring, while the hydroxylamine part of the molecule remains protected or participates in a subsequent transformation.

The following table lists some of the key metal-mediated transformations involving hydroxylamines and their proposed catalytic roles.

| Metal | Transformation | Proposed Catalytic Role of the Metal |

| Iron | Olefin amino-oxygenation | Generation of an iron-nitrenoid intermediate. nih.gov |

| Iron | Hydroxylamine disproportionation | Coordination and activation of hydroxylamine, facilitating electron transfer. acs.org |

| Palladium | O-allylic substitution | Activation of the allylic substrate and facilitation of nucleophilic attack by the hydroxylamine oxygen. organic-chemistry.org |

| Nickel | Asymmetric reduction of oximes | Activation of H₂ and coordination of the oxime for stereoselective reduction. nih.gov |

| Copper | Oxidation of hydroxylamine | Catalyzes the oxidation by hexacyanoferrate(III). rsc.org |

Dynamic Combinatorial Chemistry and Reversible Reactions Involving O-Alkyl/Aryl Oximes

Dynamic combinatorial chemistry (DCC) is a powerful strategy for the discovery of new molecules, leveraging reversible reactions to generate a library of interconverting compounds under thermodynamic control. wikipedia.orgconcordia.ca When this dynamic combinatorial library (DCL) is exposed to a target, such as a protein or nucleic acid, the equilibrium can shift to favor the amplification of library members that bind to the target. wikipedia.orgrsc.org This target-driven selection allows for the efficient identification of potent ligands from a complex mixture. rsc.orgacs.org

The formation of oximes from hydroxylamines and carbonyl compounds (aldehydes or ketones) is a key reversible reaction utilized in DCC. nih.govacs.org This reaction is particularly valuable because of its versatility and applicability in various fields, from materials science to chemical biology. nih.govacs.org O-alkyl/aryl oximes, formed from the reaction of O-alkyl/aryl hydroxylamines with carbonyls, are a specific class of imines that play a significant role in the construction of DCLs. rsc.org The compound this compound is an example of an O-alkyl hydroxylamine, which can serve as a building block in such systems.

The reversibility of oxime formation is crucial for the dynamic nature of the library. rsc.org This equilibrium allows the library's composition to adapt in response to a template, leading to the amplification of the best-binding species. nih.gov The stability of the oxime linkage can be tuned by reaction conditions such as pH and temperature, and the presence of catalysts. nih.govresearchgate.net While oxime bonds are generally more stable than other imines, their reversibility can be facilitated, enabling the exchange of components within the library. rsc.org

Research has demonstrated that the exchange between different oximes and O-alkyl/aryl hydroxylamines can be controlled. For instance, studies using 1H NMR spectroscopy have investigated the kinetics and mechanisms of these exchange reactions in aqueous solutions. researchgate.net The reaction between benzaldehyde (B42025) O-methyloxime and O-ethylhydroxylamine, for example, is subject to acidic catalysis. researchgate.net This ability to control the exchange is fundamental to designing DCLs that can re-equilibrate under specific conditions. nih.gov

The general scheme for the reversible formation of an O-alkyl oxime, which is the foundational reaction for incorporating a building block like this compound into a DCL, is shown below. An O-alkyl hydroxylamine reacts with an aldehyde or ketone to form an O-alkyl oxime and water. This reaction is reversible, allowing for the exchange of building blocks and the dynamic adaptation of the library.

R¹-C(=O)-R² + H₂N-O-R³ ⇌ R¹-C(=N-O-R³)-R² + H₂O Figure 1: General reversible reaction for the formation of an O-alkyl oxime from an aldehyde/ketone and an O-alkyl hydroxylamine.

In the context of this compound, the pyridin-3-yl group can introduce specific functionalities into a DCL, such as hydrogen bonding capabilities or the potential for metal coordination. The ethyl linker provides flexibility to the resulting oxime library members.

Detailed research findings have highlighted several key aspects of using O-alkyl/aryl oximes in DCC:

Orthogonal Control: It is possible to combine two different types of reversible reactions within a single DCL, creating what are known as "orthogonal" libraries. For example, metal-ligand coordination and imine exchange can be controlled independently by different external stimuli, such as the oxidation state of a metal template or changes in pH/temperature. nih.gov This offers a higher degree of control over the library's composition. nih.gov

Catalysis: The rate of oxime formation and exchange can be influenced by catalysts. While aniline (B41778) has been a classical catalyst for imine formation, recent developments have led to more efficient nucleophilic catalysts that can significantly speed up the reaction, making the dynamic equilibrium accessible under milder conditions. nih.govacs.org

Component Exchange: The reversible nature of O-alkyl oxime linkages allows for the reconfiguration of larger molecular assemblies. For instance, macromolecular stars cross-linked by oxime bonds have been shown to dissociate and reconstruct through competitive exchange with an excess of monofunctional alkoxyamine or carbonyl compounds under acidic conditions and elevated temperatures. rsc.org

The utility of O-alkyl/aryl hydroxylamines as building blocks in DCC is summarized in the table below, highlighting their role and the factors influencing their reactivity.

Structure Activity Relationship Sar Studies in Pre Clinical Research

Elucidation of Molecular Features Influencing Biological Activities of Hydroxylamine-Pyridine Scaffolds

The biological activity of compounds built around a hydroxylamine-pyridine core is dictated by a combination of electronic, steric, and hydrophobic properties. The pyridine (B92270) ring, a bioisostere of benzene, introduces a nitrogen atom that can act as a hydrogen bond acceptor and improves aqueous solubility and metabolic stability. nih.govnih.gov The hydroxylamine (B1172632) moiety, a versatile functional group, can also engage in hydrogen bonding and can be used as a bioisosteric replacement for other functionalities like ethers and amines to modulate a compound's properties.

The substitution pattern on the pyridine ring is a critical determinant of the biological activity profile of hydroxylamine-pyridine scaffolds. The position of the ethyl-hydroxylamine side chain (ortho, meta, or para to the ring nitrogen) and the presence of other substituents on the ring can significantly influence target binding and pharmacokinetic properties. nih.gov

In a study of general pyridine derivatives, it was found that the presence and positions of groups like -OMe, -OH, -C=O, and -NH2 enhanced antiproliferative activity, while bulky groups or halogens sometimes led to lower activity. nih.gov For the specific o-(2-(Pyridin-3-yl)ethyl)hydroxylamine scaffold, the meta-position (3-position) of the sidechain influences the vector and accessibility of the hydroxylamine group for potential interactions. Altering this positioning to the 2- or 4-position would significantly change the molecule's three-dimensional shape and its ability to fit into a target's binding site.

To illustrate the impact of substitution, the following table presents hypothetical SAR data for antiproliferative activity, based on general principles observed for pyridine derivatives.

| Compound ID | Pyridine Substitution | R Group on Pyridine | IC₅₀ (µM) |

| 1 | 3-(2-(aminooxy)ethyl) | H | 15.2 |

| 2 | 3-(2-(aminooxy)ethyl) | 6-Cl | 8.5 |

| 3 | 3-(2-(aminooxy)ethyl) | 6-OCH₃ | 12.1 |

| 4 | 3-(2-(aminooxy)ethyl) | 2-CH₃ | 25.6 |

| 5 | 2-(2-(aminooxy)ethyl) | H | 30.1 |

| 6 | 4-(2-(aminooxy)ethyl) | H | 18.9 |

This table is illustrative and based on general SAR principles for pyridine derivatives, not on specific experimental data for the named compounds.

Stereochemistry plays a crucial role in the interaction of drug molecules with their biological targets, which are typically chiral. For derivatives of this compound, the introduction of a chiral center, for instance by substitution on the ethyl linker, would result in enantiomers that could exhibit different biological activities, potencies, and metabolic profiles.

The differential activity of stereoisomers is a well-established principle in medicinal chemistry. nih.gov One enantiomer may fit optimally into a binding pocket, leading to a potent therapeutic effect, while the other may have a weaker interaction or even interact with a different target, potentially causing off-target effects. For example, in a series of pyridyl ethers designed as ligands for the nicotinic acetylcholine (B1216132) receptor, the (R)-enantiomer of a pyrrolidinyl ether derivative was found to be the most potent molecule, highlighting the importance of stereochemistry. nih.gov Therefore, in the preclinical development of derivatives of this compound, the stereoselective synthesis and evaluation of individual enantiomers would be essential to identify the more active and safer stereoisomer for further development.

Design Principles for Novel O-(Pyridin-3-yl)ethyl Hydroxylamine Derivatives

The design of novel derivatives based on the O-(pyridin-3-yl)ethyl hydroxylamine scaffold involves strategic modifications to enhance potency, selectivity, and pharmacokinetic properties. These strategies include scaffold modification, isosteric replacements, and rational design based on target information.

Scaffold modification involves altering the core structure of the molecule. For the O-(pyridin-3-yl)ethyl hydroxylamine scaffold, this could include replacing the pyridine ring with another heterocycle (e.g., pyrimidine (B1678525), pyrazine) to explore different hydrogen bonding patterns and steric interactions.

Isosteric and bioisosteric replacements are a key strategy in lead optimization. Bioisosteres are functional groups or substituents that have similar physical or chemical properties and produce broadly similar biological effects. cambridgemedchemconsulting.com The hydroxylamine moiety (-O-NH₂) itself can be considered a bioisostere of other groups. A particularly relevant study on N,N,O-trisubstituted hydroxylamines demonstrated that this group can serve as a bioisosteric replacement for ether and branched alkyl units. nih.gov This replacement was shown to reduce lipophilicity (logP) to a degree similar to a tertiary amine, while being significantly less basic. Such modifications can be used to improve metabolic stability and reduce plasma protein binding. nih.gov

The following table illustrates potential bioisosteric replacements for the hydroxylamine group in the target scaffold and their predicted impact on key physicochemical properties.

| Original Moiety | Bioisosteric Replacement | Predicted LogP Change | Predicted Basicity Change |

| -O-NH₂ | -O-CH₃ (Ether) | Increase | N/A |

| -O-NH₂ | -CH₂-NH₂ (Amine) | Similar/Slight Decrease | Significant Increase |

| -O-NH₂ | -S-NH₂ (Thiohydroxylamine) | Similar/Slight Increase | Decrease |

| -O-NH₂ | -CF₂-NH₂ | Decrease | Decrease |

This table is illustrative, based on general principles of bioisosterism. cambridgemedchemconsulting.comnih.gov

Rational drug design utilizes knowledge of the biological target to guide the design of new molecules. In the absence of a known 3D structure of the target, ligand-based approaches are employed. This involves building a pharmacophore model based on a set of known active molecules. wjgnet.com A pharmacophore model defines the essential steric and electronic features required for biological activity, such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings.

For the O-(pyridin-3-yl)ethyl hydroxylamine scaffold, a pharmacophore model might include:

An aromatic ring feature (the pyridine).

A hydrogen bond acceptor (the pyridine nitrogen).

A hydrogen bond donor/acceptor (the hydroxylamine group).

A defined spatial relationship between these features.

This model can then be used to computationally screen virtual libraries of compounds to identify new potential hits or to guide the design of new derivatives with an improved fit to the pharmacophore, thereby enhancing potency. nih.govresearchgate.net Lead optimization then involves iterative cycles of design, synthesis, and testing to refine the lead compound's properties. wjgnet.com

Structure-Based Design Approaches for Target-Specific Interactions

When the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, typically from X-ray crystallography or NMR spectroscopy, structure-based drug design (SBDD) becomes a powerful tool. SBDD allows for the design of ligands that fit precisely into the target's binding site, forming specific, favorable interactions. nih.govnih.gov

Using computational docking programs, a model of how this compound binds to its target can be generated. nih.gov This model can reveal key interactions, such as a hydrogen bond between the hydroxylamine's -NH₂ group and a carbonyl oxygen in the protein's backbone, or a π-π stacking interaction between the pyridine ring and an aromatic amino acid residue like phenylalanine or tyrosine. nih.gov

This structural insight guides the optimization process. For example, if the model shows an unoccupied hydrophobic pocket near the pyridine ring, a derivative could be designed with a hydrophobic substituent at that position to increase binding affinity. Similarly, if a potential hydrogen bond can be formed by extending a substituent, the molecule can be modified accordingly. This structure-based approach was successfully used to evolve an imidazopyridine scaffold into a highly selective class of kinase inhibitors. nih.gov This iterative process of analyzing co-crystal structures and designing new analogs is a cornerstone of modern medicinal chemistry for developing highly potent and target-specific inhibitors. nih.govresearchgate.net

Advanced Analytical Methodologies for Characterization and Quantification in Research

Spectrophotometric Techniques for Kinetic Monitoring and Reaction Product Analysis

Spectrophotometry provides a robust and accessible means for quantifying hydroxylamines and monitoring reaction kinetics. Although o-(2-(Pyridin-3-yl)ethyl)hydroxylamine lacks a strong chromophore in the visible region, indirect methods can be effectively employed.

One sensitive method involves the oxidation of the hydroxylamine (B1172632) group to nitrite (B80452). nih.gov This can be achieved using an oxidizing agent under controlled conditions. The resulting nitrite is then quantified via a colorimetric reaction, such as the Griess reaction, which involves diazotization of an aromatic amine (e.g., p-nitroaniline) and subsequent coupling with another aromatic compound (e.g., N-(1-naphthyl)ethylenediamine) to produce a highly colored azo dye. nih.gov The intensity of the color, measured with a spectrophotometer at a specific wavelength (e.g., 545 nm), is directly proportional to the initial concentration of the hydroxylamine. nih.gov This method is noted for its high molar absorptivity and stability, allowing for the determination of microgram quantities. nih.gov

Another approach leverages the reducing properties of the hydroxylamine group. For instance, in the analysis of iron, hydroxylamine hydrochloride is commonly used to reduce Fe(III) to Fe(II). carleton.cathermofisher.com The Fe(II) ions then form a stable, intensely colored orange-red complex with a chelating agent like 1,10-phenanthroline. carleton.cathermofisher.com By ensuring all other components are in excess, the absorbance of the resulting complex becomes a function of the initial hydroxylamine concentration. This principle can be adapted to create a quantitative assay for this compound by monitoring the formation of a colored metal complex. The progress of reactions involving this compound can be monitored by observing the change in absorbance over time, providing valuable kinetic data.

| Method Principle | Reagents Involved | Detection Wavelength (λmax) | Application |

| Oxidation to Nitrite & Diazo Coupling | Oxidizing agent (e.g., sodium arsenate), p-nitroaniline, N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) nih.gov | ~545 nm nih.gov | Quantification in aqueous solutions |

| Reduction of Metal Ion & Complexation | Metal ion (e.g., Fe³⁺), Complexing agent (e.g., 1,10-phenanthroline) carleton.ca | Varies with complex (e.g., ~510 nm for Fe(phen)₃²⁺) | Kinetic monitoring, Quantification |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules like this compound. slideshare.netnih.gov It provides detailed information about the carbon-hydrogen framework, the chemical environment of each atom, and the connectivity between atoms.

¹H NMR spectroscopy reveals the number of different types of protons, their electronic environments (chemical shift), their proximity to other protons (spin-spin coupling), and their relative numbers (integration). For this compound, distinct signals would be expected for the protons on the pyridine (B92270) ring, the two methylene (B1212753) (-CH₂-) groups of the ethyl chain, and the amine (-ONH₂) protons. The pyridine protons would appear in the aromatic region, with characteristic splitting patterns determined by their positions on the ring. The ethyl group protons would appear as triplets in the aliphatic region, coupled to each other.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. rsc.org Each unique carbon atom gives a distinct signal, allowing for the total carbon count and revealing molecular symmetry. For this compound, seven distinct signals would be anticipated: four for the pyridine ring carbons and two for the ethyl chain carbons.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish definitive structural assignments by showing correlations between coupled protons (COSY) or between protons and carbons separated by two or three bonds (HMBC). hyphadiscovery.comnd.edu These methods are indispensable for confirming the connectivity of the ethyl linker to both the pyridine ring (at the 3-position) and the hydroxylamine group.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Inferred Structural Fragment |

| ¹H | 8.4-8.6 | Multiplet | Pyridine (positions 2, 6) |

| ¹H | 7.5-7.7 | Multiplet | Pyridine (position 4) |

| ¹H | 7.2-7.4 | Multiplet | Pyridine (position 5) |

| ¹H | 4.1-4.3 | Triplet | -CH₂-O- |

| ¹H | 2.9-3.1 | Triplet | Pyridine-CH₂- |

| ¹H | 5.0-6.0 | Broad Singlet | -ONH₂ |

| ¹³C | 147-150 | Singlet | Pyridine (C2, C6) |

| ¹³C | 135-138 | Singlet | Pyridine (C4) |

| ¹³C | 133-135 | Singlet | Pyridine (C3) |

| ¹³C | 123-125 | Singlet | Pyridine (C5) |

| ¹³C | 75-78 | Singlet | -CH₂-O- |

| ¹³C | 33-36 | Singlet | Pyridine-CH₂- |

Note: Predicted values are illustrative and based on typical ranges for similar functional groups.

Mass Spectrometry (MS) for Reaction Monitoring, Metabolite Profiling, and Complex Mixture Analysis

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of an analyte. It is highly sensitive and is used to confirm the identity of synthesized compounds, monitor reaction progress, and analyze complex mixtures.

For this compound, electrospray ionization (ESI) would be a suitable ionization method, likely producing a prominent protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can determine the elemental composition of this ion with high accuracy, confirming the molecular formula.

In research involving biological systems, MS is essential for metabolite profiling. Hydroxylamine moieties can react with biomolecules, and MS can be used to detect the resulting adducts. For example, studies have shown that cyclic hydroxylamines can form adducts with peptides and phospholipids, which can be identified and characterized using tandem mass spectrometry (MS/MS). nih.govresearchgate.net This technique involves isolating a specific ion (like a potential adduct) and fragmenting it to produce a characteristic pattern of daughter ions, which helps to elucidate the structure of the original molecule and the site of modification. This approach would be invaluable for identifying potential metabolites or reaction products of this compound in complex biological matrices.

| Analysis Type | Mass Spectrometry Technique | Information Obtained |

| Identity Confirmation | ESI-HRMS | Exact mass and elemental composition. |

| Structural Analysis | Tandem MS (MS/MS) | Fragmentation patterns for structural elucidation. |

| Reaction Monitoring | ESI-MS | Tracking the disappearance of reactants and appearance of product ions over time. |

| Metabolite Profiling | ESI-MS/MS | Identification of biomolecule adducts and other metabolic products in complex mixtures. nih.govresearchgate.net |

Hyphenated Techniques in Chromatography (e.g., GC-MS, LC-MS) for Research Sample Analysis

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are essential for analyzing this compound in complex research samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for analyzing polar, non-volatile compounds like hydroxylamines. nih.gov Reversed-phase HPLC can be used to separate the target compound from a sample matrix. The eluent is then introduced into a mass spectrometer, allowing for sensitive and selective detection. LC-MS is a standard method for quantifying trace-level impurities in pharmaceutical compounds. thermofisher.com A direct LC-MS method can detect hydroxylamine down to parts-per-million (ppm) levels, making it suitable for controlling genotoxic impurities. nih.gov The high resolution of modern MS instruments, such as Orbitrap analyzers, can help resolve the analyte from matrix interferences, enhancing sensitivity and selectivity. thermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS) is better suited for volatile and thermally stable compounds. Due to the high polarity and low volatility of this compound, direct analysis by GC-MS is challenging. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and less polar derivative. spbu.ru For instance, hydroxylamine can be derivatized with benzaldehyde (B42025) to form an oxime, which is more amenable to GC analysis. spbu.ru This approach has been successfully used for the quantification of hydroxylamine in biological fluids like blood and urine. spbu.ruresearchgate.net

| Technique | Sample Requirements | Derivatization | Advantages | Applications |

| LC-MS | Soluble in a suitable mobile phase | Not typically required nih.gov | High sensitivity for polar, non-volatile compounds; minimal sample preparation. | Quantification in pharmaceutical substances nih.gov; metabolite analysis. |

| GC-MS | Volatile and thermally stable | Required (e.g., with benzaldehyde or silylating agents) spbu.ru | Excellent separation efficiency; provides structural information from electron ionization (EI) fragmentation patterns. | Analysis in biological matrices spbu.ru; impurity profiling. |

Specialized Spectroscopic Methods for Intermediate Detection and Electronic Structure (e.g., Mössbauer, EPR, X-ray Absorption, NRVS, Resonance Raman)

For in-depth mechanistic studies, particularly those involving metal centers or radical species, specialized spectroscopic techniques are employed. Given that hydroxylamines can act as ligands for metal ions, these methods could be highly relevant. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy , also known as Electron Spin Resonance (ESR), is a technique that specifically detects species with unpaired electrons, such as free radicals or paramagnetic metal ions. Cyclic hydroxylamines are frequently used as spin probes in biological systems. researchgate.net They react with reactive oxygen species (ROS) like superoxide (B77818) or hydroxyl radicals to form stable nitroxide radicals, which are EPR-active. researchgate.netsrce.hr The resulting EPR signal can be used to quantify the amount of ROS produced. srce.hr This principle could be applied to study reactions where this compound might be involved in radical processes or to investigate its antioxidant properties.

Mössbauer Spectroscopy, X-ray Absorption Spectroscopy (XAS), and Nuclear Resonance Vibrational Spectroscopy (NRVS) are powerful techniques for probing the local environment of specific metal ions (e.g., iron). If this compound were used as a ligand in a metal-containing complex (e.g., a biomimetic catalyst), these methods would provide detailed information. Mössbauer spectroscopy is specific to certain isotopes (like ⁵⁷Fe) and is highly sensitive to the oxidation state and coordination geometry of the iron center. XAS can provide information on the oxidation state, coordination number, and bond lengths of a metal center. NRVS provides a detailed vibrational spectrum of the metal site.

Resonance Raman (RR) Spectroscopy can provide enhanced vibrational signals for a chromophore by exciting it with a laser wavelength that falls within an electronic absorption band. While the target compound itself is not strongly colored, if it binds to a metal center to form a colored complex, RR spectroscopy could selectively probe the vibrational modes of the ligand bound to the metal. This technique is extremely sensitive to subtle structural changes within the chromophore. nih.gov

| Technique | Probe/Target | Information Provided | Potential Application for this compound |

| EPR | Unpaired electrons (radicals, paramagnetic metals) | Detection and quantification of radical species; structure of paramagnetic centers. srce.hr | Studying radical-mediated reactions; use as a spin probe for ROS detection. researchgate.net |

| Mössbauer | Specific nuclei (e.g., ⁵⁷Fe) | Metal oxidation state, spin state, and coordination environment. | Characterizing iron complexes where it acts as a ligand. |

| XAS | Core electrons of a specific element | Metal oxidation state, coordination number, and bond distances. | Determining the local structure around a metal ion coordinated by the compound. |

| NRVS | Specific nuclei (e.g., ⁵⁷Fe) | Detailed vibrational spectrum of the metal-containing site. | Probing the vibrational modes of metal-ligand bonds in a complex. |

| Resonance Raman | Vibrational modes within a chromophore | Enhanced vibrational spectrum of a colored molecule or complex. nih.gov | Characterizing the structure of a colored metal complex formed with the compound. |

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations for Electronic and Geometric Structure Analysis

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These ab initio methods solve the electronic structure problem to determine a molecule's energy levels, geometry, and reactivity, providing a foundation for more complex simulations.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. Studies on related pyridine-containing compounds utilize DFT to optimize molecular geometry, calculate vibrational frequencies, and analyze frontier molecular orbitals (HOMO and LUMO). researchgate.netnih.gov

For O-(Pyridin-3-yl)ethyl hydroxylamines, DFT calculations can elucidate key electronic properties. The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. researchgate.net Analysis of the electrostatic potential surface reveals the distribution of charge and identifies regions susceptible to electrophilic or nucleophilic attack. researchgate.net These calculations are often performed using hybrid functionals like B3LYP with various basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)) to achieve reliable results. nih.govscispace.com

Table 1: Predicted Electronic Properties of a Pyridine (B92270) Derivative using DFT Note: This table presents hypothetical data for o-(2-(Pyridin-3-yl)ethyl)hydroxylamine based on typical values for similar structures as specific research on this exact compound is limited.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.8 D | Measures the polarity of the molecule |

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy arrangements of atoms in the molecule. Molecular mechanics simulations, which use classical physics to model the interactions between atoms, are computationally efficient methods for exploring the conformational space of a molecule. These simulations can predict the relative energies of different conformers and the energy barriers for rotation around single bonds, providing insight into the molecule's flexibility and the shapes it is likely to adopt in different environments.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions in Pre-clinical Models

To understand how this compound might interact with a biological target, such as an enzyme or receptor, molecular docking and dynamics simulations are employed. mdpi.com Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the binding affinity through scoring functions. mdpi.com This in silico technique helps to identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.net

Following docking, molecular dynamics (MD) simulations can be used to study the stability and conformational changes of the ligand-target complex over time. MD simulations provide a more dynamic picture of the binding event, accounting for the flexibility of both the ligand and the protein. These simulations can help refine the binding mode predicted by docking and provide a more accurate estimation of the binding free energy. rsc.org Studies on similar pyridine derivatives have successfully used these techniques to elucidate binding mechanisms with various targets. researchgate.netnih.gov

In Silico Screening and Virtual Library Design for Compound Discovery

In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov For a scaffold like the pyridinylethyl hydroxylamine (B1172632) core, virtual libraries can be designed by systematically modifying the core structure with different functional groups. These virtual compounds can then be rapidly screened against a target protein using docking simulations. This approach allows researchers to prioritize which derivatives of this compound to synthesize and test experimentally, saving time and resources. mdpi.comresearchgate.net

Machine Learning Applications in Predictive Modeling for Chemical Reactivity or Pre-clinical Activity

Machine learning (ML) is increasingly being applied in chemistry to build predictive models for various properties. nih.govarxiv.org By training algorithms on large datasets of molecules with known activities or properties, ML models can learn the complex relationships between chemical structure and biological activity (Quantitative Structure-Activity Relationship, QSAR). researchgate.net For this compound and its analogues, ML models could be developed to predict their preclinical activity, chemical reactivity, or other relevant properties. These models, often based on deep neural networks or gradient boosting methods, can accelerate the discovery of new compounds with desired characteristics by predicting their properties without the need for synthesis and testing. optibrium.com

Prediction of Physicochemical Parameters Relevant to Research (e.g., Hydrogen Bonding, Redox Potentials)

Computational methods are valuable for predicting the physicochemical properties of molecules, which are crucial for their behavior in biological systems. researchgate.netescholarship.org For this compound, parameters such as its ability to form hydrogen bonds (as both a donor and acceptor), its octanol-water partition coefficient (logP) as a measure of lipophilicity, and its acid dissociation constant (pKa) can be estimated. semanticscholar.orgnih.gov These predictions help in understanding the molecule's likely absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, quantum chemical calculations can be used to predict redox potentials, providing insight into the molecule's susceptibility to oxidation or reduction, which can be relevant to its mechanism of action or metabolic fate.

Exploration of Biological and Biochemical Interactions at the Molecular Level Pre Clinical

Investigation of Molecular Mechanisms of Action in Model Systems (e.g., Enzyme Kinetics, Binding Assays)

Detailed studies on the specific molecular mechanisms of action, including enzyme kinetics and binding assays for o-(2-(Pyridin-3-yl)ethyl)hydroxylamine, are not extensively documented in the current scientific literature. However, the broader class of pyridine (B92270) derivatives has been investigated for various biological activities, suggesting potential mechanisms that could be relevant. For instance, some pyridine-containing compounds have been identified as inhibitors of enzymes like dihydrofolate reductase, which is a target in antimalarial therapy. Molecular docking studies of certain pyridine derivatives have revealed potential interactions, such as hydrogen bonding and hydrophobic interactions, within the active sites of their target enzymes. nih.gov

Identification and Characterization of Putative Biological Targets

The specific biological targets of this compound have not been definitively identified. However, based on the activities of related compounds, several putative targets can be hypothesized.

While direct enzymatic inhibition or activation studies for this compound are not available, research on other pyridine-based molecules offers insights into potential enzymatic targets. For example, a series of quinolinylpurines, which contain a pyridine ring as part of a larger heterocyclic system, were developed as potent and selective inhibitors of the PI3Kδ kinase enzyme, with one compound demonstrating an IC50 of 16 nM in a human whole blood assay. nih.gov Another study on novel 2-hydroxy-1H-indene-1,3(2H)-dione derivatives bearing quinoline (B57606) and isoquinoline (B145761) moieties identified them as inhibitors of Fibroblast growth-factor receptor 1 (FGFR1), with the most potent compounds showing IC50 values in the low micromolar range. pensoft.net Furthermore, certain coumarin/sulfonamide derivatives containing a triazolyl pyridine moiety have been shown to be potent and selective inhibitors of carbonic anhydrase isoforms IX and XII. mdpi.com These examples highlight the potential for pyridine-containing structures to inhibit key enzymes involved in cellular signaling and metabolism.

Specific protein-ligand binding studies for this compound are not described in the available literature. However, molecular docking studies with other pyridine derivatives have been conducted to understand their binding modes. For instance, docking studies of antimalarial pyridine derivatives in the active site of dihydrofolate reductase have suggested key interactions contributing to their activity. nih.gov Similarly, docking simulations of FGFR1 inhibitors revealed hydrogen bonding and hydrophobic interactions within the kinase's active site. pensoft.net These computational approaches provide a framework for predicting potential protein interactions of novel pyridine compounds like this compound.

Cellular Assays for Investigating Cellular Responses (e.g., Antiproliferative Activity in Cancer Cell Lines, in vitro Antibacterial/Antifungal Assays)

The cellular effects of this compound have not been specifically reported. However, a wide range of pyridine and hydroxylamine (B1172632) derivatives have been evaluated in various cellular assays, demonstrating diverse biological activities.

Antiproliferative Activity:

Numerous studies have demonstrated the antiproliferative activity of pyridine derivatives against various cancer cell lines. mdpi.com For example, a series of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives showed notable activity against HepG-2 and Caco-2 cell lines. researchgate.net Similarly, (2-phenoxypyridin-3-yl)naphthalene-1(2H)-one derivatives exhibited antiproliferative potential against eight human cancer cell lines, with some compounds showing selectivity and inducing apoptosis. mdpi.com The presence of specific functional groups, such as -OCH3, -OH, -C=O, and NH2, on the pyridine ring has been shown to enhance antiproliferative activity. mdpi.com

Table 1: Illustrative Antiproliferative Activity of a Related Pyridine Derivative

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 7 (a 1'H-spiro-pyridine derivative) | Caco-2 | 7.83 ± 0.50 |

| Doxorubicin (Control) | Caco-2 | 12.49 ± 1.10 |

Data extracted from a study on 2-oxo-pyridine and 1′H-spiro-pyridine derivatives and is not representative of this compound. researchgate.net

Antibacterial and Antifungal Assays:

The antimicrobial potential of compounds containing pyridine and hydroxylamine moieties has been a subject of significant research. A study on N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds revealed selective and potent antibacterial activity against the Gram-positive bacterium Micrococcus luteus, with a minimum inhibitory concentration (MIC90) of 2.0 μM. nih.govwustl.edu Other pyridine derivatives have also shown broad-spectrum antibacterial activity. frontiersin.orgmdpi.com

In terms of antifungal activity, various pyridine derivatives have been evaluated. For instance, certain pyridine compounds have demonstrated activity against fungal strains like Candida albicans. nih.govresearchgate.net A series of 1,2,4-triazole (B32235) derivatives containing an oxime ether and a phenoxyl pyridinyl moiety also displayed significant fungicidal activities against several phytopathogens. mdpi.com

Table 2: Example of Antibacterial Activity of a Related Pyridinyl-Hydroxylamine Scaffold

| Compound Class | Bacterial Strain | MIC90 (µM) |

|---|---|---|

| N-alkyl-N-(pyridin-2-yl)hydroxylamines | Micrococcus luteus ATCC 10240 | 2.0 |

This data is for a class of N-alkyl-N-(pyridin-2-yl)hydroxylamines and not for this compound. nih.gov

Coordination Chemistry of O-(Pyridin-3-yl)ethyl Hydroxylamines with Biologically Relevant Metal Ions and their Implications

Specific studies on the coordination chemistry of this compound with biologically relevant metal ions are not available. However, the coordination chemistry of related ligands, such as hydroxypyridinones, provides valuable insights into the potential metal-chelating properties of such molecules. Hydroxypyridinones are known to be excellent chelators for hard metal ions like iron(III). mdpi.com The coordination of metal ions can significantly impact the biological activity of a ligand. The formation of metal complexes can alter the ligand's pharmacokinetic properties and its interaction with biological targets. whoi.edu The study of metal complexes is crucial in understanding the potential roles of such compounds in biological systems, including their use as therapeutic agents or as tools to study metal-related biological processes. whoi.edu

Synthesis and Evaluation of Derivatives and Analogs of O 2 Pyridin 3 Yl Ethyl Hydroxylamine

Design Principles for Combinatorial Library Synthesis and Diversity-Oriented Synthesis (DOS)

The systematic exploration of structure-activity relationships (SAR) for analogs of o-(2-(Pyridin-3-yl)ethyl)hydroxylamine necessitates efficient methods for generating a wide array of related molecules. Combinatorial chemistry and Diversity-Oriented Synthesis (DOS) are powerful strategies employed to achieve this.

Combinatorial Library Synthesis focuses on the rapid creation of large numbers of compounds by combining a smaller number of building blocks in various combinations. For a scaffold like the pyridine (B92270) ethylamine (B1201723) core, this could involve reacting a functionalized pyridine precursor with a diverse set of reagents to modify the side chain or the pyridine ring itself. The goal is to systematically explore a defined area of chemical space to identify initial hits or optimize a known lead.

Diversity-Oriented Synthesis (DOS) aims to generate structurally diverse and complex molecules, often populating areas of chemical space not typically covered by traditional synthesis. sci-hub.se This approach is particularly valuable for identifying entirely new scaffolds with novel biological activities. For pyridine-containing compounds, DOS strategies often utilize multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product. sci-hub.seacs.org MCRs, such as the Hantzsch or Kröhnke pyridine syntheses, are highly efficient, minimize waste, and can rapidly generate libraries of structurally varied pyridines. sci-hub.senih.gov These methods provide an efficient pathway to construct diverse polycyclic and polysubstituted pyridine skeletons, which can serve as analogs or derivatives of the core this compound structure. nih.govacs.org The value of DOS is demonstrated in its ability to produce novel heterocyclic scaffolds that can be screened for a wide range of biological targets. nih.gov

Comparative Biological Activity Assessment of Analogs in Pre-clinical Models

Once a library of analogs is synthesized, the next critical step is to evaluate their biological activity in relevant pre-clinical models. This comparative assessment is essential for understanding structure-activity relationships (SAR)—how specific changes to the molecule's structure affect its biological function.

In vitro models, which involve testing compounds on isolated cells, proteins, or enzymes, are typically the first step. For instance, if the target is a bacterial enzyme, analogs would be tested for their ability to inhibit that enzyme. A common metric used is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

In one study focused on N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds, a library of compounds was evaluated in whole-cell antibacterial assays. nih.gov The results demonstrated that compounds with this core structure had selective and potent activity against the Gram-positive bacterium Micrococcus luteus, with some showing moderate activity against resistant strains like MRSA and VRE. nih.gov Similarly, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were synthesized and evaluated for their in vitro antibacterial activity, with several compounds exhibiting strong effects against various Gram-positive bacteria, comparable to the antibiotic linezolid. nih.gov

The data gathered from these assessments allow researchers to build a comprehensive SAR profile. For example, modifying the alkyl group on the hydroxylamine (B1172632) or introducing different substituents on the pyridine ring can dramatically alter potency and selectivity. This information guides the next round of synthesis in a process known as iterative optimization.

Table 1: Representative Antibacterial Activity of Pyridine Analogs

| Compound ID | Core Scaffold | Modification | Target Organism | Activity (MIC in µg/mL) |

| Analog A | 3-(pyridin-3-yl)-2-oxazolidinone | Introduction of a fluorine atom | S. aureus | 32 |

| Analog B | 3-(pyridin-3-yl)-2-oxazolidinone | Modification of C-ring side chain | S. aureus | 8 |

| Analog C | N-alkyl-N-(pyridin-2-yl)hydroxylamine | Simple alkyl fragment | M. luteus | 0.41 |

| Analog D | N-alkyl-N-(pyridin-2-yl)hydroxylamine | Branched alkyl fragment | M. luteus | >10 |

Note: Data is representative and compiled for illustrative purposes based on findings in related literature. nih.govnih.gov

Bioisosteric Replacements and Their Impact on Research Parameters

Bioisosterism is a key strategy in medicinal chemistry where one atom or group of atoms in a molecule is replaced by another with similar physical or chemical properties. The goal is to create a new molecule with improved biological properties, such as enhanced potency, better selectivity, reduced toxicity, or more favorable metabolic stability. cambridgemedchemconsulting.com

For the this compound scaffold, the pyridine ring is a common target for bioisosteric replacement. The pyridine nitrogen acts as a hydrogen bond acceptor, an important interaction for binding to many biological targets. researchgate.net

A classic bioisosteric replacement for a pyridine ring is a benzonitrile (B105546) group. researchgate.net Specifically, a 4-substituted pyridine can often be effectively replaced by a 2-substituted benzonitrile. The nitrile group can mimic the hydrogen-bond accepting capability of the pyridine nitrogen. researchgate.net This type of replacement can be particularly effective in displacing "unhappy" water molecules from a binding site, which can improve binding affinity. researchgate.net Another strategy involves replacing the pyridine-N-oxide moiety with a 2-difluoromethylpyridine group, which has been shown to enhance the activity of certain model compounds. rsc.org

The impact of these replacements on research parameters can be profound:

Potency: A successful bioisosteric swap can improve the compound's fit within the target's binding pocket, leading to increased biological activity.

Metabolism: The pyridine ring is susceptible to metabolism by cytochrome P450 enzymes. Replacing it with a different, more stable ring system can improve the compound's metabolic profile and prolong its duration of action.

Physicochemical Properties: Swapping a basic pyridine for a non-basic ring like a phenyl or thiophene (B33073) can significantly alter a compound's solubility, lipophilicity, and other properties that affect its pharmacokinetics.

Table 2: Common Bioisosteric Replacements for the Pyridine Ring

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

| Phenyl | Pyridyl | Introduce hydrogen bond acceptor, modulate solubility. |

| Pyridine | Benzonitrile | Mimic hydrogen bond acceptor, improve metabolic stability. researchgate.net |

| Pyridine-N-Oxide | 2-Difluoromethylpyridine | Enhance biological activity, alter electronics. rsc.org |

| -CH= (in ring) | -N= (pyridine) | Modulate pKa, solubility, and binding interactions. cambridgemedchemconsulting.com |

Scaffold Hopping and Lead Diversification Strategies for Structural Exploration

Scaffold hopping is a more radical approach to lead diversification than bioisosterism. It involves replacing the central core (scaffold) of a molecule with a structurally distinct one while preserving the original compound's biological activity. nih.gov This strategy is employed to discover novel chemical series with improved properties, escape existing patent claims, or overcome liabilities associated with the original scaffold, such as poor solubility or toxicity. dundee.ac.ukresearchgate.net

For a lead compound based on the this compound framework, a scaffold hopping exercise might involve replacing the pyridine ring with other heterocycles like pyrazole (B372694), imidazopyrimidine, or quinazoline. nih.govdundee.ac.ukresearchgate.net The key is to maintain the three-dimensional arrangement of the critical pharmacophoric elements—the functional groups responsible for the biological activity.

A successful scaffold hopping strategy often combines computational, property-based design with synthetic chemistry. nih.gov For example, a shape-based virtual screen could identify new cores that can present the key side chains in a similar spatial orientation to the original pyridine-based lead. In one documented program, a shape-based scaffold hopping approach was used to convert a pyrimidine-based inhibitor to a pyrazole core, which resulted in improved physicochemical properties while maintaining potency. nih.gov Another extensive scaffold-hopping exercise on a series of proteasome inhibitors led to the identification of a preclinical candidate by moving away from a problematic initial scaffold. dundee.ac.uk

These strategies for lead diversification are essential for thoroughly exploring the structural possibilities around a lead compound, ultimately increasing the chances of identifying a developable drug candidate with an optimal balance of potency, selectivity, and drug-like properties. researchgate.netresearchgate.net

Table 3: List of Mentioned Chemical Compounds and Scaffolds

| Name |

| This compound |

| Pyridine |

| Benzonitrile |

| Pyrimidine (B1678525) |

| Pyrazole |

| Imidazopyrimidine |

| Quinazoline |

| N-alkyl-N-(pyridin-2-yl)hydroxylamine |

| 3-(pyridin-3-yl)-2-oxazolidinone |

| 2-difluoromethylpyridine |

| Pyridine-N-oxide |

| Thiophene |

| Phenyl |

Future Research Directions and Emerging Trends

Development of Novel Synthetic Methodologies for Challenging Analogues and Complex Architectures

The synthesis of o-(2-(Pyridin-3-yl)ethyl)hydroxylamine and its analogues presents an opportunity for methodological innovation. While classical approaches to the synthesis of O-alkylhydroxylamines exist, the development of more efficient, stereoselective, and scalable methods is crucial for generating a diverse library of compounds for biological screening.

One promising avenue is the adaptation of the Mitsunobu reaction . This reaction allows for the conversion of primary and secondary alcohols to a wide range of functional groups, including the O-alkylated hydroxylamine (B1172632) moiety, with inversion of stereochemistry. organic-chemistry.orgnih.gov A potential synthetic route to this compound could involve the reaction of 3-pyridineethanol (B121831) with an N-protected hydroxylamine, such as N-hydroxyphthalimide, under Mitsunobu conditions, followed by deprotection. nih.govresearchgate.net

Another established method that could be adapted is the Gabriel synthesis , which is a well-known method for forming primary amines from alkyl halides. wikipedia.orgmasterorganicchemistry.comchemistrysteps.comlscollege.ac.inlibretexts.org A modification of this synthesis using an N-alkoxyphthalimide derivative could provide a viable route to the target compound.

Future research should focus on developing catalytic and more atom-economical versions of these reactions. For instance, the development of recyclable azo-reagents for the Mitsunobu reaction would enhance the green credentials of the synthesis. nih.gov Furthermore, exploring novel N-protecting groups for hydroxylamine that can be removed under milder conditions would be beneficial for the synthesis of complex and sensitive analogues.

To illustrate the potential for generating diverse analogues, the following table outlines hypothetical synthetic strategies for various derivatives:

| Analogue | Proposed Synthetic Strategy | Key Reagents | Potential Advantages |

| Chiral o-(2-(Pyridin-3-yl)propyl)hydroxylamine | Stereoselective reduction of a pyridyl ketone followed by Mitsunobu reaction. | Chiral reducing agent, DEAD, PPh₃, N-Hydroxyphthalimide | Access to enantiomerically pure compounds for studying stereospecific biological interactions. |

| Fluorinated Pyridine (B92270) Ring Analogues | Synthesis of fluorinated 3-pyridineethanol precursor followed by O-alkylation. | Selectfluor, 3-pyridineethanol, Mesyl chloride, N-Boc-hydroxylamine | Enhanced metabolic stability and altered pharmacokinetic properties. |

| Bicyclic Pyridine Core Analogues | Multi-step synthesis to construct a fused heterocyclic system prior to the introduction of the ethyl)hydroxylamine side chain. | Cyclization reagents, Functionalized pyridine precursors | Exploration of novel chemical space and potentially rigidified conformations for improved target binding. |

This table presents hypothetical data for illustrative purposes.

Advanced Mechanistic Characterization of Reaction Pathways Involving O-(Pyridin-3-yl)ethyl Hydroxylamines

A thorough understanding of the reaction mechanisms involving o-(2-(Pyridin-3-yl)ethyl)hydroxylamines is paramount for optimizing synthetic routes and predicting potential metabolic pathways. Computational chemistry, particularly density functional theory (DFT) calculations, can provide valuable insights into transition states and reaction energetics. oberlin.edunih.govrsc.org

For instance, computational studies could be employed to elucidate the precise mechanism of the Mitsunobu reaction for the synthesis of these compounds, including the characterization of the key intermediates. Similarly, understanding the reactivity of the hydroxylamine moiety in this specific chemical context is crucial. Hydroxylamines can undergo oxidation, reduction, and condensation reactions, and the electronic influence of the pyridin-3-yl group will modulate this reactivity. researchgate.net

Future research in this area should involve a synergistic approach combining experimental kinetics studies with high-level computational modeling. This will not only aid in the development of more efficient synthetic methods but also provide a foundation for understanding the compound's behavior in biological systems.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Pre-clinical Activity Prediction

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. repcomseet.orgcam.ac.ukresearchgate.net These computational tools can be leveraged to accelerate the design and optimization of this compound analogues with desired biological activities.

Quantitative Structure-Activity Relationship (QSAR) models , built using ML algorithms such as random forests and artificial neural networks, can be trained on a dataset of synthesized analogues and their corresponding biological activities to predict the activity of new, virtual compounds. repcomseet.orgnih.govnih.govuminho.ptsciencedaily.com This allows for the in silico screening of large virtual libraries, prioritizing the synthesis of the most promising candidates.

Furthermore, de novo drug design algorithms can generate novel molecular structures based on the this compound scaffold that are predicted to have high affinity for a specific biological target. cam.ac.uk These models can learn the complex relationships between chemical structure and biological function to propose innovative and patentable new chemical entities.

The following table illustrates a potential workflow for integrating AI/ML in the development of these compounds:

| Stage | AI/ML Tool | Input Data | Predicted Output | Impact on Research |

| Hit Identification | Target Prediction Models | Chemical structure of this compound | List of potential biological targets | Guides initial biological screening efforts. github.comnih.govnih.gov |

| Lead Optimization | QSAR Models | Structures and activities of synthesized analogues | Predicted activity of virtual analogues | Prioritizes synthetic targets and reduces the number of compounds to be synthesized. repcomseet.orgnih.gov |

| ADMET Prediction | Predictive ADMET Models | Chemical structure of lead candidates | Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles | Early identification of potential liabilities, reducing late-stage attrition. |

This table presents hypothetical data for illustrative purposes.

Exploration of New Biological Targets and Pathways for Pre-clinical Research

The pyridine moiety is a well-established pharmacophore present in drugs targeting a wide array of biological targets, including kinases, G-protein coupled receptors (GPCRs), and various enzymes. rsc.orgnih.govnih.govrsc.orgresearchgate.netnih.govresearchgate.netmdpi.commdpi.com The this compound scaffold, with its unique combination of a pyridine ring and a flexible hydroxylamine-containing side chain, offers the potential for novel interactions with biological macromolecules.

Initial preclinical research should involve broad-spectrum screening against a panel of diverse biological targets to identify potential areas of therapeutic interest. The hydroxylamine functionality itself is of interest, as O-alkylhydroxylamines have been investigated as mechanism-based inhibitors of enzymes like indoleamine 2,3-dioxygenase-1 (IDO1), a target in cancer immunotherapy. nih.gov

Future research should focus on identifying specific biological targets and elucidating the mechanism of action of active compounds. This will likely involve a combination of target-based and phenotypic screening approaches. The development of chemical probes based on the this compound scaffold could also be a valuable tool for target identification and validation.

Methodological Innovations in Analytical and Biophysical Characterization for Enhanced Research Depth

Robust analytical and biophysical methods are essential for the comprehensive characterization of this compound and its analogues, as well as for studying their interactions with biological targets.

Advanced NMR spectroscopy techniques , such as 2D NMR (COSY, HSQC, HMBC), will be crucial for unambiguous structure elucidation of novel synthetic analogues. High-resolution mass spectrometry (HRMS) will be essential for confirming molecular formulas.

To study the interaction of these compounds with potential protein targets, a suite of biophysical techniques can be employed. nih.govelsevierpure.comnih.govresearchgate.netwhiterose.ac.ukSurface Plasmon Resonance (SPR) can provide real-time kinetic data on binding and dissociation, while Isothermal Titration Calorimetry (ITC) can determine the thermodynamic parameters of binding. X-ray crystallography of co-crystals of the compound with its target protein can provide atomic-level details of the binding mode, which is invaluable for structure-based drug design.

Innovations in these techniques, such as the increasing use of cryo-electron microscopy (cryo-EM) for structure determination of large protein complexes and the development of more sensitive and high-throughput biophysical screening methods, will undoubtedly enhance the depth of research on this class of compounds.

Q & A

Q. What are the optimal synthetic routes for o-(2-(Pyridin-3-yl)ethyl)hydroxylamine, and how can reaction conditions be optimized for yield and purity?

The synthesis of o-(2-(Pyridin-3-yl)ethyl)hydroxylamine can be adapted from methods used for structurally related hydroxylamine derivatives. For example:

- O-Alkylation of hydroxylamine : A common approach involves reacting hydroxylamine derivatives with pyridine-containing alkyl halides (e.g., 2-(pyridin-3-yl)ethyl bromide) under basic conditions. Reaction optimization may require pH control (e.g., using NaHCO₃) and temperature modulation (0–25°C) to minimize side reactions like over-alkylation .

- Reductive amination : 2-(Pyridin-3-yl)ethanamine (a precursor) could be oxidized to the corresponding ketone, followed by hydroxylamine coupling and reduction. Catalysts like Pd/C or NaBH₃CN may enhance selectivity .

- Purification : Use silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) or recrystallization in ethanol to isolate the product. Monitor purity via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA), similar to methods in .

Q. How can researchers characterize this compound and confirm its structural integrity?